molecular formula C13H7ClF6N4O2 B12340233 3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide

3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide

Cat. No.: B12340233
M. Wt: 400.66 g/mol
InChI Key: VLKYVLCCIYWDLW-UHFFFAOYSA-N
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Description

Regioisomerism

The positions of the trifluoromethyl groups (5 and 5') are fixed by IUPAC numbering. Alternative regioisomers, such as 4,4'-bis(trifluoromethyl) derivatives, would require distinct synthetic pathways.

Tautomerism

The carboximidamide group (-C(=N-OH)-NH₂) can undergo tautomerization:

  • Keto-Enol Tautomerism : The N-hydroxy group may shift to form an oxime (-C(=N-OH)-NH₂ ⇌ -C(-N-O⁻)-NH₃⁺), though this is less likely in non-polar solvents.
  • Amidine Tautomerism : Proton transfer between the imine nitrogen and adjacent amine group could yield a resonance-stabilized amidine structure.
Tautomer Stability Key Features
Keto (N-hydroxy) Most stable Dominant in solid state
Enol (oxime) Minor contributor Stabilized by H-bonding
Amidine Theoretical Requires acidic conditions

Density functional theory (DFT) calculations for analogous systems suggest the keto form is energetically favored by ~8 kcal/mol over enolic forms. Variable-temperature NMR studies of related pyridone-carboximidamide derivatives show no observable tautomeric interconversion at room temperature, indicating kinetic stability.

Properties

Molecular Formula

C13H7ClF6N4O2

Molecular Weight

400.66 g/mol

IUPAC Name

3-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide

InChI

InChI=1S/C13H7ClF6N4O2/c14-7-1-6(13(18,19)20)4-24(11(7)25)8-2-5(12(15,16)17)3-22-9(8)10(21)23-26/h1-4,26H,(H2,21,23)

InChI Key

VLKYVLCCIYWDLW-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)/C(=N/O)/N)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(=NO)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The preparation of 3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide can be approached through multiple synthetic pathways, primarily involving:

  • Formation of the bipyridine core structure with appropriate trifluoromethyl groups
  • Introduction of chlorine at position 3
  • Incorporation of the 2-oxo functionality
  • Formation of the N-hydroxy-carboximidamide moiety

Each of these steps requires specific reaction conditions and careful consideration of functional group compatibility.

Preparation of Key Building Blocks

Synthesis of 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine Core

The bipyridine core represents the fundamental scaffold upon which the target molecule is built. The synthesis typically employs trifluoromethylation of 2,2'-bipyridine or coupling of appropriately substituted pyridine units.

Direct Trifluoromethylation Approach

One industrial method involves simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride. This approach allows for the production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine in good yield via a one-step reaction. The process utilizes a two-phase reactor:

  • A catalyst fluidized-bed phase where fluorination occurs immediately after chlorination of methyl groups
  • An empty phase where further nuclear chlorination of the pyridine ring is performed

This method can be applied to various picoline isomers with representative yields summarized in Table 1:

Starting Material Major Product Yield (%) Minor Products
3-picoline 3-TF 75-80 2,5-CTF, 2,3-CTF
2-picoline 2-TF 70-75 2,3-CTF
4-picoline 4-TF 72-78 2,4-CTF

Table 1: Vapor-phase trifluoromethylation of picoline derivatives. TF = trifluoromethylpyridine, CTF = chloro(trifluoromethyl)pyridine

Coupling-Based Strategy

Alternatively, the bipyridine core can be constructed through palladium-catalyzed cross-coupling reactions. The process involves:

  • Preparation of appropriately substituted pyridine halides
  • Palladium-mediated coupling to form the bipyridine system

A representative method employs the Stille cross-coupling reaction as observed in related compounds, where vinylstannanes undergo coupling with aryl iodides to afford the desired target compounds.

Incorporation of the 3-Chloro-2-oxo Functionality

Hydroxylation and Chlorination Sequence

The 3-chloro-2-oxo functionality can be introduced through a strategic sequence involving:

  • Formation of 3-hydroxypyridine
  • Selective chlorination at position 2

For 3-hydroxypyridine preparation, a method utilizing 3-chloropyridine involves the following steps:

  • Dissolving 3-chloropyridine in a solvent such as ethylene glycol or propylene glycol
  • Increasing temperature to 130-140°C
  • Adding alkaline hydroxide (typically sodium hydroxide) in batches
  • Maintaining heat while stirring for 2 hours
  • Distillation to remove solvent followed by addition of deionized water

The yield optimization data for this process is summarized in Table 2:

Solvent Amount (g/0.1 mol of 3-chloropyridine) Reaction Temperature (°C) NaOH:3-chloropyridine (mol ratio) Yield (%)
11.4 130 2.2:1 85
11.4 130 2.2:1 86
22.8 140 2.5:1 90
57.0 140 2.5:1 90

Table 2: Optimization parameters for 3-hydroxypyridine synthesis

For the selective chlorination to produce 2-chloro-3-hydroxypyridine, sodium hypochlorite is typically used. The process includes:

  • Setting pH value to 11-13, preferably 12
  • Regulating pH by simultaneously introducing aqueous hydrochloric acid (1.1-1.3 equivalents)
  • Temperature control at -5 to 5°C, preferably 0-5°C

N-Hydroxy-carboximidamide Formation

Direct Method Using Hydroxylamine

The N-hydroxy-carboximidamide (amidoxime) moiety can be prepared through reaction of nitrile precursors with hydroxylamine. For heterocyclic systems, the process typically involves:

  • Formation of an amidine intermediate using DMFDMA (dimethylformamide dimethyl acetal)
  • Conversion to the amidoxime using hydroxylamine at controlled temperatures

A specific example from pyrazine chemistry demonstrates this approach:

  • 2-Amino-3-cyanopyrazine reacts with DMFDMA to form the corresponding amidine
  • Subsequent treatment with free hydroxylamine at 0°C yields the amidoxime
  • Upon heating, this transforms into the corresponding heterocyclic N-oxide
Improved Process for Amidoxime Preparation

A more efficient industrial method for amidoxime preparation involves:

  • Reaction of the nitrile compound with an alkali metal hydroxide or alkoxide in an organic solvent (preferably DMF or DMI)
  • Addition of a proton source (preferably tert-butanol)
  • Formation of an amidoxime complex
  • Subsequent reactions without isolation of the complex

This method offers significant advantages:

  • Higher yields (75-97%)
  • Simpler process suitable for industrial scale
  • Improved purity of crude products

Convergent Synthetic Approach

A convergent approach assembling the key structural components represents the most efficient strategy for synthesizing this compound. The process can be divided into three key phases:

Phase 1: Preparation of Trifluoromethylated Pyridine Units

Starting with appropriate pyridine precursors, trifluoromethyl groups can be incorporated at the required positions. Three primary approaches are viable:

  • Chlorine/fluorine exchange using trichloromethylpyridine
  • Construction of a pyridine ring from trifluoromethyl-containing building blocks
  • Direct introduction of a trifluoromethyl group using trifluoromethyl copper species

For laboratory-scale synthesis, the following procedure is recommended:

  • Treatment of pyridine derivatives with trifluoroacetic anhydride in the presence of potassium trifluoroacetate
  • Reaction conditions: 120-140°C for 4-6 hours under nitrogen atmosphere
  • Purification by column chromatography using ethyl acetate/hexane gradient

Phase 2: Bipyridine Formation

The coupling of appropriate pyridine units to form the bipyridine core can be achieved through:

  • Palladium-catalyzed cross-coupling reactions (Stille, Suzuki, or Negishi)
  • Direct C-H activation methods

For the Stille coupling approach, the following procedure offers reliable results:

  • Preparation of vinylstannanes through hydrostannation of terminal alkynes with tri-n-butyltin hydride in the presence of Pd(PPh₃)₄
  • Subsequent Stille cross-coupling with aryl iodides to afford the desired target compounds

Phase 3: N-Hydroxy-carboximidamide Formation

The final phase involves conversion of an appropriate nitrile or carboxamide precursor to the N-hydroxy-carboximidamide:

  • Treatment of nitrile precursor with hydroxylamine hydrochloride in the presence of a base (sodium methoxide or potassium carbonate)
  • Reaction conditions: ethanol/water (4:1), reflux for 6-8 hours
  • Isolation by acidification with acetic acid followed by filtration

Linear Synthetic Approach

An alternative linear synthetic approach involves sequential functionalization of the bipyridine core:

Formation of 2-Oxo Functionality

Introduction of the 2-oxo group can be achieved through:

  • Oxidation of 2-halogenated precursors
  • Direct hydroxylation followed by tautomerization

For the oxidation approach, the following conditions are effective:

  • Treatment with potassium permanganate or hydrogen peroxide in basic conditions
  • Reaction conditions: aqueous KOH (1M), room temperature, 24 hours
  • Acidification with hydrochloric acid to pH 6-7

Chlorination at Position 3

Selective chlorination can be achieved using:

  • N-chlorosuccinimide in acetic acid
  • Sodium hypochlorite under controlled pH conditions

The sodium hypochlorite method offers better selectivity:

  • Addition of sodium hypochlorite at pH 11-13 (preferably pH 12)
  • Temperature control at 0-5°C
  • Simultaneous addition of hydrochloric acid to maintain pH

Carboximidamide Formation

The formation of the N-hydroxy-carboximidamide functionality from a carboxylic acid or ester precursor involves:

  • Conversion to an amide intermediate
  • Subsequent reaction with hydroxylamine

This can be achieved through:

  • Activation of carboxylic acid with thionyl chloride or DCC
  • Reaction with hydroxylamine hydrochloride in basic conditions
  • Purification by recrystallization from ethanol

Optimization Strategies

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product purity:

Reaction Step Preferred Solvent Alternative Solvents Solvents to Avoid
Trifluoromethylation DMF DMSO, Acetonitrile Protic solvents
Bipyridine coupling THF Dioxane, Toluene DMF (side reactions)
Hydroxylation Ethylene glycol Propylene glycol Alcohols (lower yield)
Amidoxime formation DMF DMI Ethanol (slower rate)

Table 3: Solvent selection guide for key synthetic steps

Temperature Control

Precise temperature control is critical for optimizing yield and minimizing side reactions:

  • Trifluoromethylation: 120-140°C (higher temperatures lead to decomposition)
  • Hydroxylation: 130-140°C (lower temperatures result in incomplete conversion)
  • Chlorination: 0-5°C (higher temperatures lead to multiple chlorination)
  • Amidoxime formation: Initially 0°C, gradually increased to room temperature

Purification Techniques

Effective purification strategies include:

  • Selective precipitation by pH adjustment (pH 4-5 at 50°C or pH 2-3 at 70°C)
  • Recrystallization from appropriate solvent systems (methanol/DCM for intermediates, ethanol for final product)
  • Column chromatography using ethyl acetate/hexane gradients for intermediate purification
  • Vacuum filtration with cold solvent rinses (methanol:DCM 13:1 followed by cold pentane)

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxy derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields oxo derivatives, while substitution of the chloro group can produce a variety of substituted bipyridine compounds.

Scientific Research Applications

Key Functional Groups:

  • Chloro Group : Enhances electrophilicity and can participate in substitution reactions.
  • Hydroxy Group : Can be oxidized or involved in hydrogen bonding.
  • Trifluoromethyl Groups : Increase lipophilicity and metabolic stability.

Medicinal Chemistry

The compound's unique structure makes it a candidate for developing new pharmaceutical agents. Notably, its antibacterial properties have been highlighted in recent studies. For instance, derivatives of similar compounds have shown significant antibacterial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Activity

Research indicates that compounds containing similar structural motifs exhibit enhanced antibacterial properties. The presence of halogen atoms, such as chlorine in this compound, has been correlated with improved activity against various pathogens .

Compound TypeMIC (Minimum Inhibitory Concentration)Target Pathogen
3-Chloro Derivative5 μME. coli
Pyrrole Derivative3.125 μg/mLStaphylococcus aureus

Structure-Activity Relationship Studies

The compound serves as a lead structure for further modifications aimed at improving efficacy and reducing toxicity. The structure-activity relationship (SAR) studies indicate that modifications to the trifluoromethyl groups significantly affect biological activity .

Case Study 1: Antibacterial Efficacy

In vitro studies have demonstrated that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of various substituents has been shown to modulate the potency significantly.

Case Study 2: Drug Development

Ongoing research focuses on optimizing the pharmacokinetic properties of compounds derived from this structure. Modifications to enhance solubility and bioavailability are critical for developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of 3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Research Implications

  • Its enhanced lipophilicity compared to Compound A could improve pharmacokinetics .
  • Materials Science : The bipyridine core and electron-deficient substituents may enable use in coordination polymers or optoelectronic materials, though further synthesis and characterization are needed.

Biological Activity

3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide, often referred to as a complex organic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chloro Group : Enhances electrophilic reactivity.
  • Hydroxy Group : Potential for hydrogen bonding and participation in redox reactions.
  • Trifluoromethyl Groups : Contribute to lipophilicity and biological activity.

The molecular formula is C13H7ClF6N4O2C_{13}H_7ClF_6N_4O_2 with a CAS number of 1823184-27-5.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of functional groups allows for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential modulation of receptor activities could lead to therapeutic effects in various diseases.

Antiviral Activity

Research has indicated that derivatives similar to this compound exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against the hepatitis C virus (HCV) by inhibiting the NS5B polymerase enzyme, which is crucial for viral replication .

Anticancer Potential

Preliminary studies suggest that compounds within this class may possess anticancer properties. For example, certain bipyridine derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

Case Studies

  • Inhibition of Hepatitis C Virus :
    • A study evaluated the anti-HCV activity of several derivatives and found that certain compounds demonstrated submicromolar inhibition against NS5B. This suggests potential for therapeutic application in HCV treatment .
  • Anticancer Activity :
    • Research indicated that bipyridine derivatives could inhibit cancer cell proliferation. One study reported that a related compound led to significant reductions in cell viability in various cancer cell lines through induction of apoptosis .

Table 1: Biological Activity Summary

Activity TypeCompound DerivativeIC50 Value (µM)Reference
Anti-HCVNS5B Inhibitor< 1
AnticancerApoptosis Inducer10 - 50
Enzyme InhibitionVarious EnzymesVariable

Table 2: Structural Characteristics and Properties

PropertyValue
Molecular Weight397.66 g/mol
Boiling PointNot available
LogPHigh (indicating lipophilicity)
SolubilitySoluble in organic solvents

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